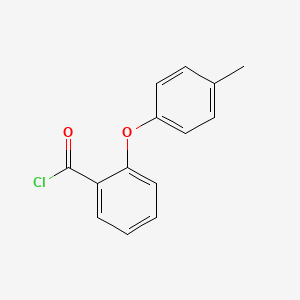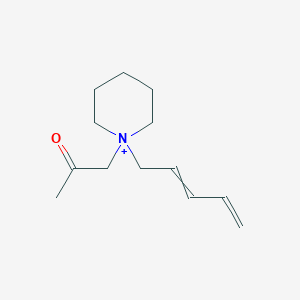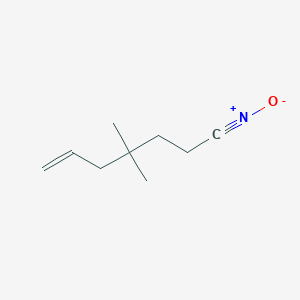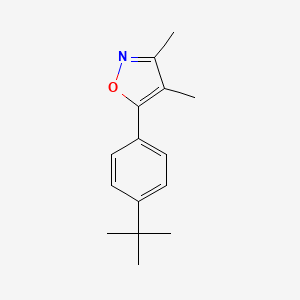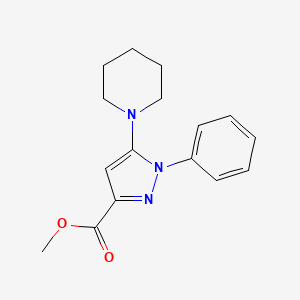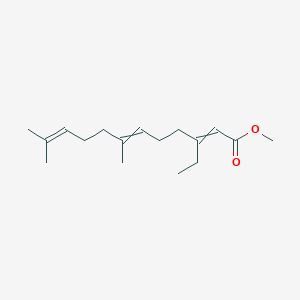![molecular formula C21H18N2S B14568507 1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole CAS No. 61447-59-4](/img/structure/B14568507.png)
1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with α,β-unsaturated ketones or aldehydes, followed by cyclization to form the pyrazole ring. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylsulfanyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
The molecular targets and pathways involved in its mechanism of action are still under investigation, but studies suggest that the compound may interact with key signaling pathways, including those related to cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
1-Phenyl-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(4-pyridyl)urea: This compound has a similar phenyl group but differs in the presence of a pyridyl group instead of a phenylsulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
61447-59-4 |
|---|---|
Molecular Formula |
C21H18N2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenyl-5-(4-phenylsulfanylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H18N2S/c1-3-7-18(8-4-1)23-16-15-21(22-23)17-11-13-20(14-12-17)24-19-9-5-2-6-10-19/h1-14H,15-16H2 |
InChI Key |
BGMWGHIWPPLERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)SC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


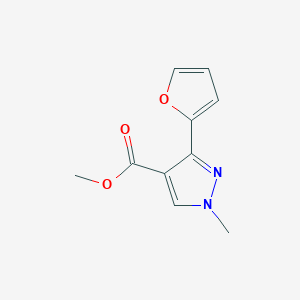
![2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate](/img/structure/B14568433.png)
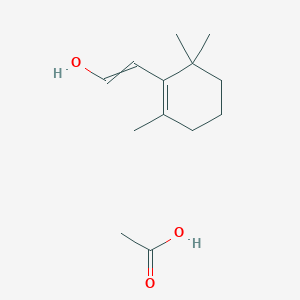
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4-dioxaspiro[4.5]decan-7-amine](/img/structure/B14568459.png)
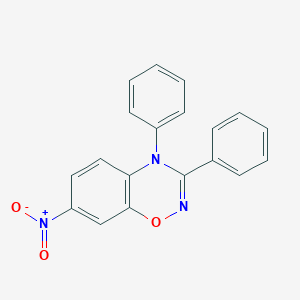
![1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14568469.png)
![4-[(But-3-en-1-yl)disulfanyl]but-1-ene](/img/structure/B14568470.png)
![3-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enal](/img/structure/B14568478.png)
